1-ethyl-3-nitro-1H-pyrazole

Descripción general

Descripción

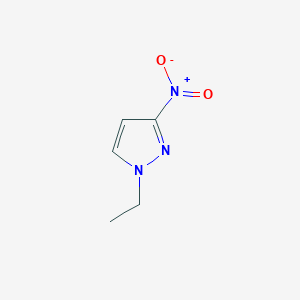

1-Ethyl-3-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of an ethyl group at the first position and a nitro group at the third position of the pyrazole ring. Pyrazoles are known for their diverse applications in medicinal chemistry, agrochemistry, and materials science due to their unique structural and electronic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-nitro-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of ethyl hydrazine with 3-nitro-2-butanone under acidic conditions. The reaction typically proceeds at elevated temperatures to facilitate the formation of the pyrazole ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Oxidation: The pyrazole ring can undergo oxidation to form pyrazole N-oxides under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Alkyl halides, aryl halides, nucleophiles.

Oxidation: Hydrogen peroxide, peracids.

Major Products:

Reduction: 1-Ethyl-3-amino-1H-pyrazole.

Substitution: Various alkyl or aryl-substituted pyrazoles.

Oxidation: Pyrazole N-oxides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anti-inflammatory Activity

1-Ethyl-3-nitro-1H-pyrazole exhibits notable anti-inflammatory properties. Research indicates that derivatives of this compound can inhibit inflammatory mediators such as tumor necrosis factor (TNF-α) and interleukin (IL)-6, achieving up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone.

Anticancer Potential

The compound's mechanism may involve the induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation. Studies have shown that it can act as a potent inhibitor of specific enzymes involved in inflammatory responses, suggesting potential applications in treating various cancers .

Case Study: Anti-inflammatory Efficacy

In a controlled study evaluating various pyrazole derivatives, compounds structurally related to this compound were tested for their ability to inhibit inflammatory mediators. Results indicated significant efficacy comparable to established anti-inflammatory agents.

Case Study: Enzyme Inhibition

Research focused on enzyme inhibition capabilities revealed that this compound could inhibit specific enzymes involved in inflammatory pathways, indicating its potential for treating inflammatory diseases.

Agricultural Applications

Agrochemical Production

The compound is utilized in the synthesis of agrochemicals, particularly as a pesticide and herbicide. Its ability to interact with biological systems makes it an effective agent against various pests and diseases affecting crops .

Case Study: Disease Control in Plants

In experiments involving aster plants infected with mycoplasma causing aster yellows, the application of 3-nitropyrazoles demonstrated effective disease control. The results were quantified based on the percentage of plant surface affected by disease after treatment .

Industrial Applications

Chemical Synthesis

As a building block for more complex heterocyclic compounds, this compound plays a crucial role in materials science and chemical synthesis. It serves as an intermediate in the production of dyes and specialty chemicals .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Nitro group at the third position | Exhibits significant biological activity |

| 1-Methyl-3-nitro-1H-pyrazole | Methyl group instead of ethyl | Variation in alkyl substituent affects reactivity |

| 3,5-Dinitro-1H-pyrazole | Additional nitro groups | Increased reactivity but potential toxicity |

Mecanismo De Acción

The mechanism of action of 1-ethyl-3-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

Comparación Con Compuestos Similares

1-Methyl-3-nitro-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.

1-Ethyl-3-amino-1H-pyrazole: Reduction product of 1-ethyl-3-nitro-1H-pyrazole.

3-Nitro-1H-pyrazole: Lacks the ethyl group at the first position

Uniqueness: this compound is unique due to the presence of both an ethyl and a nitro group, which confer distinct electronic and steric properties.

Actividad Biológica

1-Ethyl-3-nitro-1H-pyrazole is a member of the pyrazole family, known for its diverse biological activities and applications in medicinal chemistry, agrochemicals, and materials science. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its unique structural features, including the nitro and cyano groups attached to the pyrazole ring. These functional groups allow for various interactions with biological targets:

- Bioreduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, influencing cellular processes.

- Enzyme Interaction : The cyano group may modulate enzyme activity by participating in binding interactions with specific receptors.

- Receptor Binding : Pyrazole derivatives have been shown to bind with high affinity to multiple receptors, suggesting a broad spectrum of biological effects.

Biological Activities

This compound exhibits several notable biological activities:

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell types. For example:

- Lung Cancer : Effective against lung cancer cell lines.

- Breast Cancer : Exhibited significant antiproliferative activity on MDA-MB-231 cells.

- Mechanism : The anticancer effects are linked to the inhibition of key targets such as topoisomerase II and EGFR .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens, including:

- Bacterial Strains : Effective against E. coli and Streptococcus pyogenes.

- Fungal Strains : Exhibited antifungal properties against Aspergillus niger.

Research has shown that certain derivatives possess potent antibacterial and antifungal activities comparable to standard antibiotics .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of this compound. It has been evaluated in models of inflammation, showing effectiveness similar to established anti-inflammatory agents like indomethacin .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Burguete et al. (2014) | Synthesized novel pyrazole derivatives that exhibited significant anti-tubercular and antimicrobial properties. |

| Zhang et al. (2020) | Investigated nitrated pyrazoles for their explosive performance and potential medicinal applications. |

| NCBI Study (2022) | Reported that 1H-pyrazole derivatives inhibited various cancer cell lines, showcasing their potential as anticancer agents. |

Propiedades

IUPAC Name |

1-ethyl-3-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-7-4-3-5(6-7)8(9)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOWBWIASXSRFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588676 | |

| Record name | 1-Ethyl-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58793-46-7 | |

| Record name | 1-Ethyl-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.